3-Aminopentane-d5

Mass Spectrometry Isotope Dilution LC-MS/MS

3-Aminopentane-d5 (CAS 1219802-43-3), also known as pentan-3-amine-d5, is a deuterated isotopologue of 3-aminopentane in which five hydrogen atoms at the 2,2,3,4,4 positions of the pentane chain are replaced with deuterium, producing a molecular weight of 92.19 g/mol and a characteristic +5 Da mass shift in mass spectrometry relative to the unlabeled analyte. The unlabeled parent compound, 3-aminopentane (CAS 616-24-0), is a primary aliphatic amine that functions as an organic synthesis intermediate and has been identified as a metabolite observed in cancer metabolism.

Molecular Formula C₅H₈D₅N
Molecular Weight 92.19
CAS No. 1219802-43-3
Cat. No. B1146905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopentane-d5
CAS1219802-43-3
Synonyms3-Pentanamine;  1-Ethylpropylamine;  3-Pentylamine;  NSC 165575; 
Molecular FormulaC₅H₈D₅N
Molecular Weight92.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopentane-d5 (CAS 1219802-43-3): Procurement Overview for a Deuterated Stable Isotope-Labeled Internal Standard


3-Aminopentane-d5 (CAS 1219802-43-3), also known as pentan-3-amine-d5, is a deuterated isotopologue of 3-aminopentane in which five hydrogen atoms at the 2,2,3,4,4 positions of the pentane chain are replaced with deuterium, producing a molecular weight of 92.19 g/mol and a characteristic +5 Da mass shift in mass spectrometry relative to the unlabeled analyte . The unlabeled parent compound, 3-aminopentane (CAS 616-24-0), is a primary aliphatic amine that functions as an organic synthesis intermediate and has been identified as a metabolite observed in cancer metabolism [1]. As a stable isotope-labeled (SIL) compound, 3-Aminopentane-d5 is engineered to serve as an internal standard for quantitative LC-MS/MS analysis, providing near-identical chemical and physical behavior to the unlabeled analyte while maintaining distinct mass spectrometric detectability [2].

Why Generic Substitution with Unlabeled 3-Aminopentane or Alternative Internal Standards Fails for Quantitative LC-MS/MS


Generic substitution of a deuterated internal standard with unlabeled 3-aminopentane or a structurally similar analog fails in quantitative LC-MS/MS workflows due to fundamental differences in analytical behavior and quantification accuracy. The unlabeled analyte cannot be distinguished from the endogenous or administered target compound in the mass spectrometer, rendering internal calibration impossible [1]. While alternative SIL compounds such as 13C-labeled or other deuterated analogs exist, deuterium-labeled internal standards can demonstrate unexpected chromatographic behavior including retention time shifts caused by the deuterium isotope effect, which alters compound acidity and may result in differential matrix effects and ion suppression relative to the unlabeled analyte [2]. This phenomenon means that not all deuterated compounds perform identically; the specific deuteration pattern, number of deuterium atoms, and their positions on the molecule directly influence whether the internal standard truly co-elutes with the analyte or experiences a different degree of ion suppression, thereby compromising assay accuracy and reproducibility [3].

3-Aminopentane-d5 Quantitative Evidence Guide: Comparative Data for Procurement Decisions


Mass Shift Differentiation: 3-Aminopentane-d5 Versus Unlabeled 3-Aminopentane for MS Detection

3-Aminopentane-d5 exhibits a +5 Da mass shift in its molecular ion and corresponding fragments relative to unlabeled 3-aminopentane (C5H13N, MW 87.16) due to substitution of five hydrogen atoms with deuterium, enabling distinct mass spectrometric detection without isotopic overlap . The specific deuteration pattern (2,2,3,4,4-d5) positions the label on the carbon backbone rather than the exchangeable amino proton, which ensures retention of the isotopic label during sample preparation and chromatography .

Mass Spectrometry Isotope Dilution LC-MS/MS

Stable Isotope-Labeled Internal Standards Reduce Assay Variability Relative to Structural Analogs

Stable isotopically labeled (SIL) internal standards, such as 3-Aminopentane-d5, are documented to improve assay precision and accuracy compared to structural analog internal standards in LC-MS/MS bioanalysis. The switch from analog internal standards to SIL compounds reduces variations in mass spectrometry results, including ionization issues, and improves both accuracy and precision for the analysis of small molecules [1]. This class-level advantage is attributed to the near-identical physicochemical properties between SIL internal standards and their target analytes, which ensures parallel behavior through sample extraction, chromatographic separation, and ionization [2].

Bioanalysis Method Validation Internal Standard Selection

Deuterium-Labeled Internal Standards Correct for Matrix Effects in Complex Biological Samples

Deuterated internal standards are widely utilized to correct for matrix effects—the alteration of ionization efficiency caused by co-eluting matrix components—in LC-MS/MS assays of biological samples. When a deuterated internal standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, thereby normalizing the analyte response and enabling accurate quantification across different biological matrices [1]. Studies comparing matrix-matched calibration, analog internal standards, and deuterated internal standards have demonstrated that deuterated internal standards provide superior matrix effect correction, though the degree of correction varies by compound and requires validation for each specific analyte-internal standard pair [2].

Matrix Effect Ion Suppression Bioanalytical Method Validation

3-Aminopentane-d5: Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Quantitative LC-MS/MS Bioanalysis of 3-Aminopentane as an Endogenous Metabolite in Cancer Metabolism Studies

3-Aminopentane has been identified as a metabolite observed in cancer metabolism [1]. 3-Aminopentane-d5 is the appropriate internal standard for quantitative LC-MS/MS assays designed to measure 3-aminopentane concentrations in biological matrices such as plasma, urine, or tumor tissue homogenates. The deuterated internal standard compensates for sample-to-sample variability in extraction recovery and ionization efficiency, enabling accurate quantification of this metabolite across large sample cohorts. This application is directly supported by the established role of deuterated internal standards in correcting for matrix effects in complex biological samples.

Metabolic Pathway Tracing and Flux Analysis in Drug Metabolism Studies

As a deuterium-labeled isotopologue, 3-Aminopentane-d5 may be employed as a tracer in metabolic pathway studies to track the fate of amine-containing intermediates. The compound's specific deuteration pattern (2,2,3,4,4-d5) ensures label stability on the carbon backbone, making it suitable for studies requiring differentiation between endogenous and exogenous amine pools. This application is supported by the fundamental properties of stable isotope-labeled compounds as tracers for quantitation during the drug development process .

Method Development and Validation for Regulatory Bioanalytical Assays

In pharmaceutical and CRO (contract research organization) settings, LC-MS/MS methods intended for regulatory submission must include a validated internal standard to meet FDA and EMA bioanalytical method validation guidelines. 3-Aminopentane-d5, as a SIL internal standard, satisfies the regulatory expectation for isotope dilution mass spectrometry approaches. The use of SIL internal standards is documented to improve assay precision and accuracy relative to structural analog internal standards [2], supporting method robustness and regulatory acceptance.

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